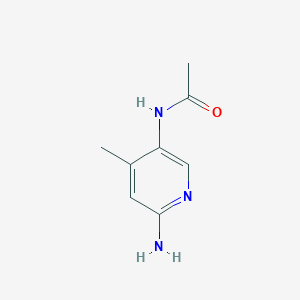
5-Acetylamino-2-amino-4-picoline
描述
5-Acetylamino-2-amino-4-picoline is a useful research compound. Its molecular formula is C8H11N3O and its molecular weight is 165.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-Acetylamino-2-amino-4-picoline (CAS No. 179555-04-5) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmaceuticals and biochemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C8H11N3O
- Molecular Weight : 165.19 g/mol
The compound features an acetylamino group attached to a pyridine ring, which is known to influence its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound's structure allows it to modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis. Specific mechanisms include:
- Inhibition of Nitric Oxide Synthase (iNOS) : Research indicates that derivatives of 2-amino-4-picoline can act as selective inhibitors of inducible nitric oxide synthase (iNOS), which is implicated in various inflammatory diseases .
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially making it useful in treating infections caused by resistant strains of bacteria.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
-
Antimicrobial Efficacy :
A study evaluated the antimicrobial properties of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth, suggesting potential as a therapeutic agent against resistant strains. -
Inflammation Models :
In a murine model of sepsis induced by lipopolysaccharide (LPS), administration of this compound resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6, demonstrating its anti-inflammatory potential through iNOS inhibition . -
Cancer Cell Lines :
The compound was tested on various cancer cell lines, including breast and colon cancer cells. It exhibited dose-dependent cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation at low concentrations .
科学研究应用
Medicinal Chemistry
5-Acetylamino-2-amino-4-picoline serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been investigated for their potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that certain derivatives can inhibit cell proliferation in cisplatin-resistant cancer cell lines, highlighting their potential as alternatives to existing chemotherapy agents . The mechanism of action is believed to involve modulation of multiple cellular pathways associated with cancer progression.
Anti-inflammatory Properties
The compound has demonstrated efficacy as a cytoprotective agent, particularly against ethanol-induced gastric ulcers. Its derivatives have been shown to inhibit the synthesis of leukotrienes, which are mediators of inflammation, making them valuable for treating conditions such as asthma and arthritis .
Organic Synthesis
This compound is utilized as a building block in organic synthesis, particularly in the preparation of more complex heterocyclic compounds. This application is crucial in developing new drugs and agrochemicals.
Synthesis of Heterocycles
The compound can be transformed into various heterocyclic structures through standard organic reactions. For example, it can undergo acylation and alkylation reactions to yield compounds with enhanced biological activity . This versatility makes it a valuable intermediate in synthetic organic chemistry.
Synthesis of Novel Anticancer Agents
A recent study synthesized a series of 2-amino-4-methylpyridine analogs derived from this compound. These compounds were evaluated for their anticancer activity against various cell lines, demonstrating promising results in inhibiting tumor growth and overcoming drug resistance .
Development of Anti-inflammatory Drugs
Another case involved the use of this compound derivatives to develop new anti-inflammatory agents. These compounds were tested for their ability to reduce inflammation in animal models of arthritis, showing significant reduction in swelling and pain .
Data Table: Summary of Applications
属性
IUPAC Name |
N-(6-amino-4-methylpyridin-3-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-5-3-8(9)10-4-7(5)11-6(2)12/h3-4H,1-2H3,(H2,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRNPGQSBPGLOCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1NC(=O)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00432504 | |
| Record name | 5-Acetylamino-2-amino-4-picoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00432504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179555-04-5 | |
| Record name | 5-Acetylamino-2-amino-4-picoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00432504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














